1,1'-Bis(4-boronobenzyl)-[4,4'-bipyridine]-1,1'-diium bromide
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Overview
Description
1,1’-Bis(4-boronobenzyl)-[4,4’-bipyridine]-1,1’-diium bromide is a compound that belongs to the family of bipyridine derivatives. These compounds are known for their versatile applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound, featuring boronobenzyl groups attached to a bipyridine core, imparts distinctive chemical properties that make it valuable for research and industrial applications.
Preparation Methods
The synthesis of 1,1’-Bis(4-boronobenzyl)-[4,4’-bipyridine]-1,1’-diium bromide typically involves several key steps:
Starting Materials: The synthesis begins with commercially available 4,4’-bipyridine and 4-bromobenzyl bromide.
Coupling Reactions: The bipyridine core is functionalized through coupling reactions such as Suzuki coupling, which is a widely used method for constructing C(sp2)–C(sp2) bonds.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound with high purity.
Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to improve yield and efficiency.
Chemical Reactions Analysis
1,1’-Bis(4-boronobenzyl)-[4,4’-bipyridine]-1,1’-diium bromide undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, which are essential for its applications in electrochemical devices.
Substitution Reactions: The bromide groups can be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives.
Coupling Reactions: As mentioned earlier, coupling reactions such as Suzuki coupling are commonly used to modify the bipyridine core.
Common reagents used in these reactions include palladium catalysts, bases like sodium tert-butoxide, and solvents such as toluene and ethanol. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.
Scientific Research Applications
1,1’-Bis(4-boronobenzyl)-[4,4’-bipyridine]-1,1’-diium bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1’-Bis(4-boronobenzyl)-[4,4’-bipyridine]-1,1’-diium bromide involves its interaction with metal ions and other molecular targets. The bipyridine core acts as a chelating agent, binding to metal centers and influencing their reactivity. This interaction can modulate various biochemical pathways, making the compound valuable for studying enzyme mechanisms and developing new catalysts .
Comparison with Similar Compounds
1,1’-Bis(4-boronobenzyl)-[4,4’-bipyridine]-1,1’-diium bromide can be compared with other bipyridine derivatives such as:
4,4’-Bipyridine: A simpler bipyridine derivative used as a ligand in coordination chemistry.
1,1’-Bis(2,4-dinitrophenyl)-4,4’-bipyridinium: Used in the synthesis of conjugated oligomers.
Boronic Acid-Functionalized Benzyl Viologen: Employed as a chemosensor for glucose detection.
The unique feature of 1,1’-Bis(4-boronobenzyl)-[4,4’-bipyridine]-1,1’-diium bromide is the presence of boronobenzyl groups, which enhance its reactivity and expand its range of applications compared to other bipyridine derivatives.
Properties
IUPAC Name |
[4-[[4-[1-[(4-boronophenyl)methyl]pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]methyl]phenyl]boronic acid;dibromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24B2N2O4.2BrH/c29-25(30)23-5-1-19(2-6-23)17-27-13-9-21(10-14-27)22-11-15-28(16-12-22)18-20-3-7-24(8-4-20)26(31)32;;/h1-16,29-32H,17-18H2;2*1H/q+2;;/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTORDTSFDZJPJM-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC4=CC=C(C=C4)B(O)O)(O)O.[Br-].[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24B2Br2N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435836 |
Source
|
Record name | 1,1'-Bis[(4-boronophenyl)methyl]-4,4'-bipyridin-1-ium dibromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80435836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436853-30-4 |
Source
|
Record name | 1,1'-Bis[(4-boronophenyl)methyl]-4,4'-bipyridin-1-ium dibromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80435836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-bis(4-boronobenzyl)-[4,4'-bipyridine]-1,1'-diium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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